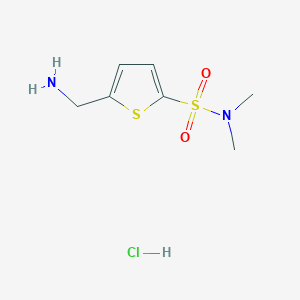

5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is likely to be a sulfonamide derivative, given the presence of the sulfonamide group (-SO2NH2) in its structure. Sulfonamides are a significant class of compounds in medicinal chemistry with various therapeutic applications .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the various functional groups attached to it. The aminomethyl group could potentially be involved in reactions with electrophiles, and the sulfonamide group could participate in reactions with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonamide could increase its solubility in polar solvents . The aromatic thiophene ring could contribute to its stability and possibly its color.Aplicaciones Científicas De Investigación

Photodynamic Therapy Enhancement

Sulfonamide derivatives, such as dimethyl sulfoxide, have been explored for their potential to enhance the effectiveness of photodynamic therapy (PDT) by improving the accumulation of protoporphyrin IX in the skin. This is achieved through various pretreatment strategies aimed at overcoming barriers like hyperkeratosis, which can limit the penetration and efficacy of PDT treatments (Gerritsen et al., 2008).

Sulfonamide-Based Medicinal Chemistry

Sulfonamide moieties are integral to many clinically used drugs, displaying a wide range of biological activities. This includes roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antitumor agents. The ongoing development of new sulfonamide compounds seeks to expand their therapeutic applications and improve selectivity and efficacy (Carta et al., 2012).

Environmental and Analytical Applications

Sulfonamides have been the subject of environmental studies due to their presence and persistence in various ecosystems. Research into their effects on microbial populations and human health highlights the importance of monitoring and managing their environmental impact. Additionally, analytical methods such as capillary electrophoresis have been developed to detect and quantify sulfonamide compounds in pharmaceutical and environmental samples, emphasizing their widespread use and the need for surveillance (Baran et al., 2011).

Pharmaceutical Development and Synthesis

The chemical versatility of sulfonamide-based compounds allows for their use in synthesizing a wide array of pharmaceuticals. This includes the development of novel synthesis methods for established drugs and the exploration of sulfonamide derivatives as potential therapeutic agents against various diseases (Saini et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S2.ClH/c1-9(2)13(10,11)7-4-3-6(5-8)12-7;/h3-4H,5,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMYUBWKXZUYKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(S1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azido-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2479749.png)

![Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2479750.png)

![4-benzyl-1-[(cyanomethyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2479756.png)

![(E)-N-Benzyl-4-(dimethylamino)-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-enamide](/img/structure/B2479759.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2479761.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2479766.png)

![1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt](/img/structure/B2479767.png)

![tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2479768.png)

![ethyl 2-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2479772.png)